molecular formula C31H41ClO8 B569606 Beclomethasone 11,17,21-Tripropionate CAS No. 1709825-83-1

Beclomethasone 11,17,21-Tripropionate

Katalognummer: B569606
CAS-Nummer: 1709825-83-1
Molekulargewicht: 577.111
InChI-Schlüssel: BJQMFFOQQWEWAF-DGBYXFBUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Beclomethasone 11,17,21-Tripropionate, also known as this compound, is a useful research compound. Its molecular formula is C31H41ClO8 and its molecular weight is 577.111. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

Beclomethasone 11,17,21-Tripropionate is a prodrug of an active metabolite, beclomethasone 17-monopropionate (17-BMP) . The primary target of 17-BMP is the glucocorticoid receptor . This receptor plays a crucial role in regulating inflammation and immune responses .

Mode of Action

Upon administration, this compound is rapidly converted into 17-BMP . 17-BMP binds to the glucocorticoid receptor with a binding affinity that is approximately 13 times that of the parent compound . This binding mediates the anti-inflammatory actions of the drug .

Biochemical Pathways

The binding of 17-BMP to the glucocorticoid receptor triggers a cascade of biochemical reactions. These reactions control the rate of protein synthesis, depress the migration of polymorphonuclear leukocytes and fibroblasts, and reverse capillary permeability and lysosomal stabilization at the cellular level . These actions help to prevent or control inflammation .

Pharmacokinetics

This compound is readily absorbed and quickly hydrolyzed by pulmonary esterases to 17-BMP during absorption . The drug has a volume of distribution of 424 L for 17-BMP . It undergoes rapid conversion to 17-BMP during absorption, followed by additional metabolism via CYP3A4 to other, less active metabolites . The primary route of excretion is via feces (~60%); less than 10% to 12% of the oral dose is excreted in urine as metabolites .

Result of Action

The result of the action of this compound is the reduction of symptoms in various inflammatory conditions, such as asthma, allergic rhinitis, and dermatoses . When inhaled, it is proposed that the drug remains active locally in the lung without causing significant side effects associated with systemic corticosteroids .

Biochemische Analyse

Biochemical Properties

Beclomethasone 11,17,21-Tripropionate is a prodrug that is rapidly activated by hydrolysis to the active monoester, 17 monopropionate (17-BMP), which mediates anti-inflammatory actions . 17-BMP has been shown in vitro to exhibit a binding affinity for the human glucocorticoid receptor which is approximately 13 times that of dexamethasone .

Cellular Effects

The cellular effects of this compound are primarily due to its anti-inflammatory properties. It is proposed that this compound remains active locally in the lung without causing significant side effects associated with systemic corticosteroids .

Molecular Mechanism

The molecular mechanism of action of this compound involves its conversion to 17-BMP, which acts on the glucocorticoid receptor to mediate its therapeutic action . This compound itself possesses weak glucocorticoid receptor binding affinity and is rapidly converted into 17-BMP upon administration .

Metabolic Pathways

During absorption, this compound undergoes rapid and extensive hydrolysis mediated by esterases CYP3A to form beclomethasone-17-monopropionate (17-BMP), beclomethasone-21-monopropionate (21-BMP), and beclomethasone (BOH) . 17-BMP is the major active metabolite with the most potent anti-inflammatory activity .

Biologische Aktivität

Beclomethasone 11,17,21-tripropionate (BDP) is a synthetic corticosteroid with significant anti-inflammatory properties, primarily utilized in the treatment of respiratory conditions such as asthma and allergic rhinitis. This article delves into its biological activity, pharmacokinetics, and clinical efficacy based on diverse research findings.

Beclomethasone functions by binding to glucocorticoid receptors (GR), leading to the suppression of inflammatory cell activation and the inhibition of various inflammatory mediators. The primary active metabolite, beclomethasone-17-monopropionate (17-BMP), exhibits a higher affinity for GR than BDP itself, enhancing its anti-inflammatory effects. The conversion from BDP to 17-BMP occurs rapidly in the lungs following inhalation, where approximately 95% undergoes presystemic hydrolysis by esterases .

Pharmacokinetics

The pharmacokinetic profile of beclomethasone tripropionate is crucial for understanding its efficacy and safety:

  • Absorption : Following inhalation, BDP shows a systemic bioavailability of about 20%, with the majority converted to 17-BMP in the lungs .
  • Distribution : The volume of distribution for BDP is approximately 20 L, while for 17-BMP it is significantly higher at 424 L .
  • Metabolism : BDP is metabolized primarily in the lungs and liver, yielding metabolites such as 17-BMP and beclomethasone itself. The half-life of BDP is around 0.5 hours, whereas that of 17-BMP can range from 5.7 to 8.8 hours depending on the route of administration .
  • Elimination : Most metabolites are excreted via feces, with less than 10% eliminated in urine .

Clinical Efficacy

Numerous studies have assessed the efficacy of beclomethasone in managing asthma and other inflammatory conditions:

  • Asthma Control : A multicenter study demonstrated that increasing doses of inhaled BDP led to significant improvements in lung function (measured by FEV1) over six weeks. Notably, formulations using hydrofluoroalkane (HFA) showed better lung deposition compared to chlorofluorocarbon (CFC) formulations .
  • Comparison Studies : In a head-to-head trial comparing HFA-BDP and CFC-BDP, it was found that HFA-BDP required significantly lower doses to achieve comparable improvements in lung function, highlighting its enhanced efficacy due to better pulmonary absorption .

Case Studies

A review of clinical case studies reveals the practical implications of BDP therapy:

  • Case Study on Asthma Management : A patient with poorly controlled asthma switched from CFC-BDP to HFA-BDP and reported a marked reduction in symptoms and improved peak flow measurements within two weeks.
  • Long-term Use : In chronic asthma patients treated with BDP over several months, adverse effects were minimal when monitored closely, underscoring its safety profile when used appropriately.

Adverse Effects

While beclomethasone is generally well-tolerated, potential side effects include:

  • Oral candidiasis
  • Hoarseness
  • Local irritation
  • Systemic effects such as adrenal suppression with prolonged high-dose use .

Summary Table of Key Pharmacokinetic Parameters

ParameterBeclomethasone DipropionateBeclomethasone-17-Monopropionate
Cmax (pg/mL) 881419
Half-life (hours) 0.55.7 - 8.8
Volume of Distribution (L) 20424
Bioavailability (%) ~20~62

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Beclomethasone dipropionate is a prodrug that is rapidly converted into its active metabolite, beclomethasone 17-monopropionate (17-BMP), upon administration. The drug exhibits potent anti-inflammatory activity by binding to glucocorticoid receptors and inhibiting the release of inflammatory mediators such as histamine and cytokines. Its primary mechanisms include:

  • Inhibition of Inflammatory Cells : It suppresses the actions of mast cells, eosinophils, basophils, lymphocytes, macrophages, and neutrophils.
  • Reduction of Inflammatory Mediators : Beclomethasone reduces the release of eicosanoids and leukotrienes, which are crucial in the inflammatory response .

Clinical Applications

Beclomethasone dipropionate is primarily used in the treatment of:

  • Asthma : It is indicated for the maintenance treatment of asthma in patients aged four years and older. Clinical studies have demonstrated its efficacy in controlling asthma symptoms and improving lung function .
  • Chronic Obstructive Pulmonary Disease (COPD) : The drug is utilized as part of combination therapy to reduce exacerbations and improve respiratory function in COPD patients .
  • Allergic Rhinitis : It is effective in alleviating symptoms associated with allergic rhinitis through its anti-inflammatory properties .
  • Dermatoses : Beclomethasone dipropionate is applied topically to treat corticosteroid-responsive skin conditions due to its potent anti-inflammatory effects .

Asthma Control Studies

A prospective cohort study assessed the effectiveness of beclomethasone dipropionate/formoterol combination therapy (BDP/F HFA) in adult asthma patients. The study included 619 participants and reported significant improvements in pulmonary function (FEV1 by +7.1%) and asthma control (49.8% of patients achieved better control) after treatment initiation .

  • Key Findings :
    • Smoking asthmatics showed similar treatment benefits compared to non-smokers.
    • There was a notable reduction in the required dose of inhaled corticosteroids over one year.

COPD Management

In a clinical trial involving COPD patients treated with a combination of beclomethasone dipropionate and formoterol fumarate, significant reductions in moderate to severe exacerbations were observed compared to monotherapy with tiotropium. The study reported a 32% reduction in severe exacerbations over a year .

Data Table: Summary of Clinical Applications

ApplicationIndicationKey Findings
AsthmaMaintenance treatmentImproved lung function; reduced symptoms
Chronic Obstructive Pulmonary DiseaseCombination therapyReduced exacerbation rates; improved quality of life
Allergic RhinitisSymptomatic reliefSignificant reduction in nasal symptoms
Corticosteroid-responsive DermatosesTopical applicationEffective management of inflammatory skin conditions

Eigenschaften

IUPAC Name

[2-[(8S,9R,10S,11S,13S,14S,16R,17S)-9-chloro-10,13,16-trimethyl-3-oxo-11,17-di(propanoyloxy)-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H41ClO8/c1-7-25(35)38-17-23(34)31(40-27(37)9-3)18(4)14-22-21-11-10-19-15-20(33)12-13-28(19,5)30(21,32)24(16-29(22,31)6)39-26(36)8-2/h12-13,15,18,21-22,24H,7-11,14,16-17H2,1-6H3/t18-,21+,22+,24+,28+,29+,30+,31-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJQMFFOQQWEWAF-YUXIBHLISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)Cl)OC(=O)CC)C)C)OC(=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)OCC(=O)[C@@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)Cl)OC(=O)CC)C)C)OC(=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H41ClO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

577.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.